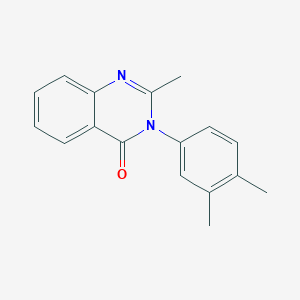

![molecular formula C11H10BrClN2O4 B6635425 (2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid](/img/structure/B6635425.png)

(2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

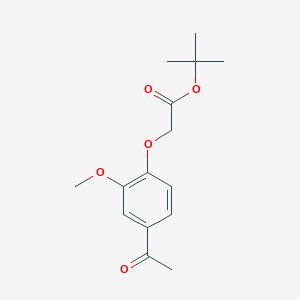

(2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid, also known as BOC-Lys(Boc)-Phe-4-Br-2-Cl, is a synthetic amino acid derivative that has been widely used in scientific research. It is a potent inhibitor of the protease cathepsin K, which is involved in the degradation of bone matrix proteins.

Mechanism of Action

(2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid inhibits cathepsin K by binding to the active site of the enzyme. The 4-bromo-2-chlorobenzoyl group interacts with the S2 pocket of the enzyme, while the lysine and phenylalanine residues interact with the S1 and S3 pockets, respectively. This binding prevents the enzyme from degrading bone matrix proteins.

Biochemical and Physiological Effects:

Inhibition of cathepsin K by (2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid has been shown to increase bone mineral density and reduce bone resorption in animal models of osteoporosis. It has also been shown to reduce the growth and invasion of cancer cells in vitro and in vivo. In addition, (2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid has been shown to reduce the formation of amyloid-beta plaques in the brains of transgenic mice with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid in lab experiments include its potency, specificity, and availability. It is a highly potent inhibitor of cathepsin K and has been shown to be specific for this enzyme. It is also commercially available, making it easy to obtain for lab experiments.

The limitations of using (2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid in lab experiments include its cost and potential toxicity. It is a relatively expensive compound, which may limit its use in some experiments. It may also have toxic effects on cells at high concentrations, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the use of (2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid in scientific research. One direction is the development of more potent and specific inhibitors of cathepsin K for the treatment of osteoporosis and other bone diseases. Another direction is the study of the role of cathepsin K in cancer and Alzheimer's disease, and the development of new therapies targeting this enzyme. Finally, (2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid could be used in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

The synthesis of (2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid involves several steps. The first step is the protection of the amino group of lysine with a Boc group. The second step is the coupling of the protected lysine with the protected phenylalanine using a coupling reagent such as HATU. The third step is the deprotection of the Boc group using TFA. The final step is the coupling of the resulting dipeptide with 4-bromo-2-chlorobenzoyl chloride using a coupling reagent such as DCC. The product is then purified by column chromatography.

Scientific Research Applications

(2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid has been widely used in scientific research as a potent inhibitor of cathepsin K. Cathepsin K is a lysosomal cysteine protease that is involved in the degradation of bone matrix proteins. Inhibition of cathepsin K has been shown to be an effective treatment for osteoporosis. (2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid has also been used in the study of other diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name |

(2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClN2O4/c12-5-1-2-6(7(13)3-5)10(17)15-8(11(18)19)4-9(14)16/h1-3,8H,4H2,(H2,14,16)(H,15,17)(H,18,19)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKXCPLXWMVDSV-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)Cl)C(=O)N[C@H](CC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)

![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)

![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)

![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)

![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)